

# Fosravuconazole L-Lysine Ethanolate superiority over existing antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Fosravuconazole L-Lysine
Ethanolate

Cat. No.:

B607541

Get Quote

# Fosravuconazole L-Lysine Ethanolate: A Comparative Guide for Researchers

**Fosravuconazole L-lysine ethanolate**, a novel triazole antifungal agent, demonstrates significant promise in the treatment of fungal infections, particularly onychomycosis and eumycetoma. As a prodrug, it is rapidly converted to its active form, ravuconazole, upon administration. This guide provides a comprehensive comparison of fosravuconazole with existing antifungal agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## In Vitro Efficacy: Potent and Broad-Spectrum Activity

Ravuconazole exhibits potent and broad-spectrum in vitro activity against a wide range of fungal pathogens, including dermatophytes, yeasts, and molds. Its efficacy, as measured by minimum inhibitory concentrations (MIC), is comparable or superior to that of other commonly used antifungal agents.

### **Comparative In Vitro Susceptibility Data**

The following table summarizes the in vitro activity of ravuconazole and comparator antifungal agents against key fungal pathogens. Data is presented as MIC ranges, MIC50 (the



concentration at which 50% of isolates are inhibited), and MIC90 (the concentration at which 90% of isolates are inhibited).

| Fungal<br>Species           | Antifungal<br>Agent | MIC Range<br>(μg/mL) | MIC50 (μg/mL)       | MIC90 (μg/mL)       |
|-----------------------------|---------------------|----------------------|---------------------|---------------------|
| Trichophyton rubrum         | Ravuconazole        | 0.007 - 1.0          | 0.035               | 0.25                |
| Itraconazole                | 0.015 - >8.0        | 0.125                | 0.5                 |                     |
| Terbinafine                 | 0.003 - >2.0        | 0.015                | 0.06                |                     |
| Trichophyton mentagrophytes | Ravuconazole        | 0.015 - 8.0          | 0.035               | 0.5                 |
| Itraconazole                | 0.015 - 0.5         | 0.06                 | 0.25                |                     |
| Terbinafine                 | 0.007 - 2.0         | 0.015                | 0.03                | _                   |
| Candida albicans            | Ravuconazole        | ≤ 0.03 - 0.25        | ≤ 0.03              | 0.125               |
| Itraconazole                | ≤ 0.03 - 1          | 0.06                 | 0.25                |                     |
| Fluconazole                 | 0.125 - >64.0       | 0.5                  | 2                   | _                   |
| Aspergillus fumigatus       | Ravuconazole        | 0.12 - 2             | 0.5                 | 1                   |
| Itraconazole                | 0.12 - 4            | 1                    | 2                   |                     |
| Voriconazole                | 0.12 - 2            | 0.5                  | 1                   | _                   |
| Madurella<br>mycetomatis    | Ravuconazole        | Not widely reported  | 0.004               | Not widely reported |
| Itraconazole                | Not widely reported | 0.063                | Not widely reported |                     |
| Ketoconazole                | Not widely reported | 0.063                | Not widely reported | -                   |



## Clinical Efficacy: Superiority in Onychomycosis and Non-Inferiority in Eumycetoma

Clinical trials have demonstrated the efficacy and safety of fosravuconazole in the treatment of onychomycosis and eumycetoma.

### **Onychomycosis**

In a phase III, multicenter, double-blind, randomized study in Japanese patients with onychomycosis, a 12-week course of oral fosravuconazole (100 mg daily) was shown to be significantly more effective than placebo. The complete cure rate at week 48 was 59.4% for the fosravuconazole group compared to 5.8% for the placebo group. The mycological cure rate was also significantly higher with fosravuconazole (82.0%) versus placebo (20.0%).

| Outcome<br>(Onychomycosis, Week<br>48) | Fosravuconazole (100<br>mg/day) | Placebo |
|----------------------------------------|---------------------------------|---------|
| Complete Cure Rate                     | 59.4%                           | 5.8%    |
| Mycological Cure Rate                  | 82.0%                           | 20.0%   |

#### **Eumycetoma**

A phase II, double-blind, randomized, proof-of-concept superiority trial was conducted in Sudan to compare two weekly dosing regimens of fosravuconazole (200 mg and 300 mg) with the standard of care, daily itraconazole (400 mg), for the treatment of eumycetoma caused by Madurella mycetomatis. While the trial did not demonstrate the superiority of fosravuconazole over itraconazole, it showed that fosravuconazole was safe and effective. The complete cure rate at 12 months in the modified intention-to-treat population was 65% for the 200 mg fosravuconazole group and 75% for the itraconazole group. Despite not meeting the superiority endpoint, fosravuconazole offers significant advantages in terms of a weekly dosing schedule, which can improve patient adherence, and a lower pill burden compared to the twice-daily regimen of itraconazole.



| Outcome<br>(Eumycetoma, 12<br>Months) | Fosravuconazole<br>(200 mg/week) | Fosravuconazole<br>(300 mg/week) | Itraconazole (400<br>mg/day) |
|---------------------------------------|----------------------------------|----------------------------------|------------------------------|
| Complete Cure Rate (mITT)             | 65%                              | 50%                              | 75%                          |

## Experimental Protocols Antifungal Susceptibility Testing

The in vitro activity of ravuconazole is determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Brief Methodology (CLSI M38 for Filamentous Fungi):

- Inoculum Preparation: Fungal isolates are grown on potato dextrose agar. Conidia are
  harvested and suspended in sterile saline with 0.05% Tween 80. The suspension is adjusted
  to a specific optical density to achieve a final inoculum concentration of 0.4 x 10<sup>4</sup> to 5 x
  10<sup>4</sup> CFU/mL.
- Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-96 hours, depending on the fungal species.
- MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a predefined significant inhibition of fungal growth (e.g., 100% inhibition for most agents) compared to the growth control.

### **Onychomycosis Phase III Clinical Trial**

The efficacy and safety of fosravuconazole for onychomycosis were evaluated in a multicenter, double-blind, randomized, placebo-controlled, parallel-group study.



- Participants: Patients with a clinical diagnosis of distal and lateral subungual onychomycosis
  of the great toenail, confirmed by positive potassium hydroxide (KOH) examination and
  fungal culture.
- Intervention: Patients were randomized to receive either fosravuconazole (100 mg once daily) or a matching placebo for 12 weeks.
- Primary Endpoint: The rate of complete cure at week 48, defined as both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (negative KOH examination and negative fungal culture).
- Secondary Endpoints: Included mycological cure rate, clinical cure rate, and safety assessments.

#### **Visualizations**

### Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ravuconazole, like other azole antifungals, exerts its effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane integrity, leading to fungal cell death or growth inhibition.



Click to download full resolution via product page



Caption: Ergosterol biosynthesis pathway and the site of inhibition by ravuconazole.

## Experimental Workflow: Antifungal Susceptibility Testing (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.



Click to download full resolution via product page



Caption: Workflow for antifungal susceptibility testing via broth microdilution.

#### Conclusion

Fosravuconazole L-lysine ethanolate represents a valuable addition to the antifungal armamentarium. Its active metabolite, ravuconazole, demonstrates potent and broad-spectrum in vitro activity. Clinically, fosravuconazole has shown superiority over placebo in treating onychomycosis and offers a more convenient dosing regimen compared to the current standard of care for eumycetoma. Further research and clinical experience will continue to define its precise role in the management of various fungal infections.

To cite this document: BenchChem. [Fosravuconazole L-Lysine Ethanolate superiority over existing antifungal agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607541#fosravuconazole-l-lysine-ethanolate-superiority-over-existing-antifungal-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com